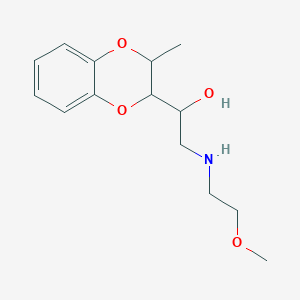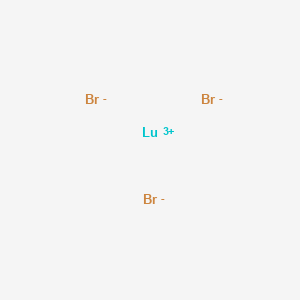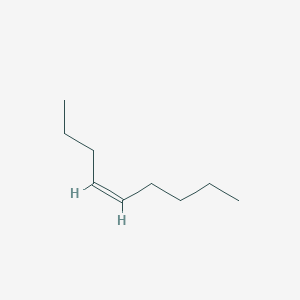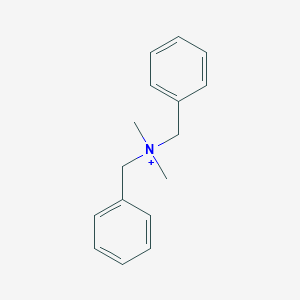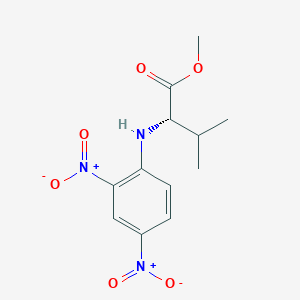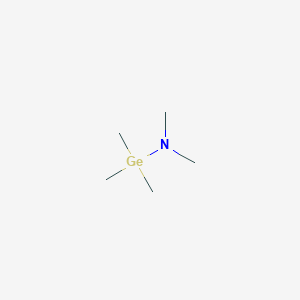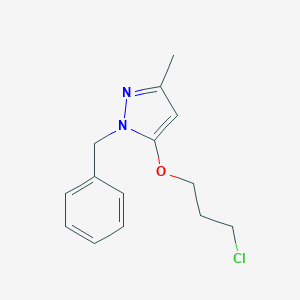
1-Benzyl-5-(3-chloropropoxy)-3-methylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-5-(3-chloropropoxy)-3-methylpyrazole, commonly known as J147, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. J147 was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous scientific studies.
作用機序
The mechanism of action of J147 is not fully understood, but it is believed to act on multiple pathways in the brain. J147 has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in mitochondrial function and oxidative stress. J147 has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects may contribute to the neuroprotective and cognitive-enhancing effects of J147.
Biochemical and Physiological Effects:
J147 has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, increase mitochondrial function, and reduce inflammation in the brain. J147 has also been shown to increase levels of acetylcholine, a neurotransmitter involved in learning and memory. These effects may contribute to the cognitive-enhancing effects of J147.
実験室実験の利点と制限
J147 has several advantages for lab experiments. It is a synthetic compound, which allows for precise control of dosage and purity. J147 has also been shown to be well-tolerated in animal models, with no significant side effects reported. However, J147 is a relatively new compound, and its long-term safety profile is not fully understood. Further research is needed to determine any potential limitations for lab experiments.
将来の方向性
For J147 research include exploring its potential therapeutic applications for neurodegenerative diseases, further understanding its mechanism of action, and exploring potential applications in other areas of medicine.
合成法
The synthesis of J147 involves several steps, starting with the reaction between 3-chloropropionyl chloride and benzylamine to form 3-chloropropionylbenzylamine. This compound is then reacted with 3-methylpyrazole to form J147. The synthesis of J147 has been optimized to increase yield and purity, making it a viable compound for research purposes.
科学的研究の応用
J147 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, improve cognitive function, and increase lifespan in animal models. J147 has also been shown to reduce amyloid-beta levels, a hallmark of Alzheimer's disease, and improve mitochondrial function. These findings suggest that J147 may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease.
特性
CAS番号 |
15083-40-6 |
|---|---|
分子式 |
C14H17ClN2O |
分子量 |
264.75 g/mol |
IUPAC名 |
1-benzyl-5-(3-chloropropoxy)-3-methylpyrazole |
InChI |
InChI=1S/C14H17ClN2O/c1-12-10-14(18-9-5-8-15)17(16-12)11-13-6-3-2-4-7-13/h2-4,6-7,10H,5,8-9,11H2,1H3 |
InChIキー |
UTTUDDGSNFRBEK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCCl)CC2=CC=CC=C2 |
正規SMILES |
CC1=NN(C(=C1)OCCCCl)CC2=CC=CC=C2 |
その他のCAS番号 |
15083-40-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)



